molecular formula C7H8N4O4S B13044065 2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide

2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide

Cat. No.: B13044065
M. Wt: 244.23 g/mol
InChI Key: PMANMNHNDBAWTK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Biological Activity

2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazine ring, an oxazolidine moiety, and a sulfonamide group. These structural components contribute to its biological activity by influencing interactions with biological targets.

ComponentStructureRole in Activity
PyridazinePyridazineKnown for diverse biological activities, including antimicrobial properties.
OxazolidineOxazolidineEnhances stability and bioavailability.
Sulfonamide groupSulfonamideContributes to antibacterial activity through inhibition of bacterial enzymes.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides have been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) :
    • Compounds structurally related to this compound have reported MIC values as low as 0.39 μg/mL against resistant strains of S. aureus .
    • Another study indicated that modifications in the sulfonamide moiety could enhance antibacterial potency significantly .
  • Mechanism of Action :
    • The sulfonamide component acts by mimicking para-aminobenzoic acid (PABA), essential for bacterial growth, thereby inhibiting folate synthesis .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored:

  • Cyclooxygenase Inhibition :
    • Similar derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes . This suggests that this compound may exert anti-inflammatory effects by targeting COX enzymes.
  • In Vivo Studies :
    • Preliminary animal studies indicate that compounds with this scaffold can reduce inflammation markers significantly, supporting their use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the aromatic ring has been linked to increased antibacterial activity .
  • Hydrophobicity : The lipophilicity of substituents also plays a role in enhancing membrane permeability, thus improving bioactivity against bacterial cells .

Case Studies

Several studies highlight the effectiveness of similar compounds:

  • Kamble et al. Study :
    • Reported that pyrazole-derived sulfonamides showed potent antibacterial activity against S. aureus with MIC values comparable to traditional antibiotics .
  • Malinka et al. Research :
    • Investigated novel pyrrolo[3,4-d]pyridazinone derivatives that exhibited promising analgesic and anti-inflammatory properties, suggesting a broader therapeutic potential for pyridazine-containing compounds .

Properties

Molecular Formula

C7H8N4O4S

Molecular Weight

244.23 g/mol

IUPAC Name

2-oxo-N-pyridazin-3-yl-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C7H8N4O4S/c12-7-11(4-5-15-7)16(13,14)10-6-2-1-3-8-9-6/h1-3H,4-5H2,(H,9,10)

InChI Key

PMANMNHNDBAWTK-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1S(=O)(=O)NC2=NN=CC=C2

Origin of Product

United States

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